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molecular formula C8H12N2S B1303627 2-Thiophen-2-yl-piperazine CAS No. 85803-49-2

2-Thiophen-2-yl-piperazine

Cat. No. B1303627
M. Wt: 168.26 g/mol
InChI Key: BFVCDPJJFUPNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515792

Procedure details

A solution of ethyl chloroformate (20.4 g, 0.19 mol) in acetic acid (150 ml) is added dropwise with stirring to a solution of 2-(2-thienyl)-piperazine (31.6 g, 0.19 mol; Preparation 1) in acetic acid (150 ml) at 65° C. under an atmosphere of dry nitrogen. After 1 h, the solution is allowed to cool to room temperature, and stirring is maintained for an additional 16 h. The reaction mixture is added to chilled 10N NaOH (750 ml) and ice is added to control the exothermic reaction. The mixture is extracted with methylene chloride (4×300 ml), the organic solution is dried(potassium carbonate), and the solvent removed under reduced pressure to give the carbamate (30.0 g) as a light brown oil. This material is dissolved in methanol (250 ml), and the solution added to a solution of maleic acid (18.6 g; 1 eq) in methanol (250 ml). The mixture is treated with charcoal and the solvent removed under reduced pressure to give an oil which crystallizes on trituration with ethyl acetate. The maleate salt melts at 165°-166° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:17][NH:16][CH2:15][CH2:14][NH:13]1.[OH-].[Na+]>C(O)(=O)C>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[NH:13][CH2:14][CH2:15][N:16]([C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31.6 g
Type
reactant
Smiles
S1C(=CC=C1)C1NCCNC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture is added
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride (4×300 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)C1CN(CCN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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